(R)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl (R)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17500187
InChI: InChI=1S/C11H18N2.2ClH/c1-13(2)11(9-12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H/t11-;;/m1../s1
SMILES:
Molecular Formula: C11H20Cl2N2
Molecular Weight: 251.19 g/mol

(R)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17500187

Molecular Formula: C11H20Cl2N2

Molecular Weight: 251.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl -

Specification

Molecular Formula C11H20Cl2N2
Molecular Weight 251.19 g/mol
IUPAC Name (2R)-2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C11H18N2.2ClH/c1-13(2)11(9-12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H/t11-;;/m1../s1
Standard InChI Key RQUINTMUBSHGIL-NVJADKKVSA-N
Isomeric SMILES CN(C)[C@H](CC1=CC=CC=C1)CN.Cl.Cl
Canonical SMILES CN(C)C(CC1=CC=CC=C1)CN.Cl.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a propane chain (C3) with the following substituents:

  • A phenyl group at the C3 position.

  • A primary amine (–NH₂) at the C2 position.

  • A dimethylamino group (–N(CH₃)₂) at the C1 position .

The (R)-enantiomer is defined by the spatial arrangement around the chiral center at C2, which influences its biological activity. The dihydrochloride salt form ensures protonation of both amine groups, improving stability and solubility in polar solvents .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₀Cl₂N₂
Molecular Weight251.19 g/mol
IUPAC Name(2R)-2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine dihydrochloride
Canonical SMILESCN(C)C@HCN.Cl.Cl
Chiral CenterC2 (R-configuration)

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Alkylation of Primary Amines: Reaction of 3-phenylpropane-1,2-diamine with methylating agents like methyl iodide under basic conditions to introduce dimethyl groups.

  • Chiral Resolution: Separation of enantiomers via chromatography or crystallization with chiral resolving agents.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
AlkylationCH₃I, K₂CO₃, DMF, 60°C~75%
Chiral ResolutionL-Tartaric acid, ethanol~50%
Salt FormationHCl (2 eq), diethyl ether>90%

Applications in Research

Neuroscience

  • Receptor Mapping: Used as a radioligand analog to study receptor density in animal models.

  • Behavioral Studies: Investigated for effects on locomotor activity and anxiety in rodents.

Drug Development

  • Lead Optimization: Serves as a scaffold for designing CNS-active agents due to its blood-brain barrier permeability.

Table 3: Physicochemical Properties

PropertyValue
Solubility (Water)>50 mg/mL (25°C)
LogP (Partition Coefficient)1.2 ± 0.1 (predicted)
pKa (Amine Groups)8.1, 9.3 (estimated)

Comparative Analysis of Analogues

Table 4: Structural Analogues and Their Activities

CompoundStructural DifferenceBiological Activity
(S)-EnantiomerOpposite configuration at C2Reduced receptor affinity
N2-Monoethyl Derivative–N(CH₃)(C₂H₅) at C1Enhanced MAO inhibition

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